ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate
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Overview
Description
Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with a benzyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction parameters, leading to higher yields and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: The compound can be used in studies of enzyme-substrate interactions and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various biochemical pathways. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2S)-2-benzylcyclopropane-1-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.
Methyl (1S,2R)-2-benzylcyclopropane-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (1S,2R)-2-phenylcyclopropane-1-carboxylate: A compound with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The presence of the benzyl group also imparts distinct hydrophobic properties, making it suitable for specific applications in drug design and synthesis .
Properties
IUPAC Name |
ethyl (1S,2R)-2-benzylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACXUOASKUNMQ-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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